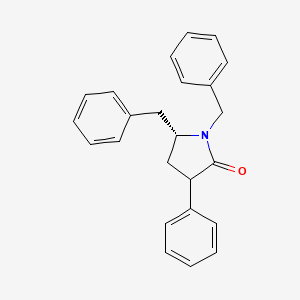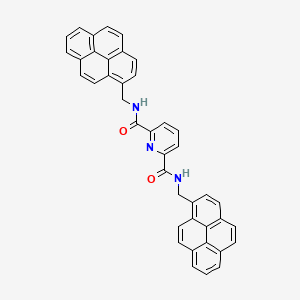
N,N'-Bis(2-pyrenemethyl)pyridine-2,6-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Bis(2-pyrenemethyl)pyridine-2,6-dicarboxamide is a complex organic compound that belongs to the class of pyridine-2,6-dicarboxamide derivatives. This compound is characterized by the presence of two pyrenemethyl groups attached to the nitrogen atoms of the pyridine-2,6-dicarboxamide core. The pyrene moiety is known for its strong fluorescence properties, making this compound of significant interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(2-pyrenemethyl)pyridine-2,6-dicarboxamide typically involves the condensation reaction between pyridine-2,6-dicarboxylic acid and 2-pyrenemethylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction mixture is usually heated under reflux conditions to ensure complete reaction.
Industrial Production Methods: While specific industrial production methods for N,N’-Bis(2-pyrenemethyl)pyridine-2,6-dicarboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: N,N’-Bis(2-pyrenemethyl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form pyrenequinone derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as nitric acid for nitration or halogens (chlorine, bromine) for halogenation.
Major Products:
Oxidation: Pyrenequinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated pyridine derivatives.
科学的研究の応用
N,N’-Bis(2-pyrenemethyl)pyridine-2,6-dicarboxamide has several scientific research applications, including:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in the labeling of biomolecules for fluorescence microscopy and imaging.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用機序
The mechanism of action of N,N’-Bis(2-pyrenemethyl)pyridine-2,6-dicarboxamide primarily involves its interaction with molecular targets through its pyrene moiety. The pyrene groups can intercalate into DNA or interact with proteins, leading to changes in their structure and function. The fluorescence properties of the compound allow for the monitoring of these interactions in real-time. Additionally, the pyridine-2,6-dicarboxamide core can coordinate with metal ions, forming stable complexes that can be used in catalysis and sensing applications.
類似化合物との比較
- N,N’-Bis(2-pyridylmethyl)pyridine-2,6-dicarboxamide
- N,N’-Bis(2-pyridylethyl)pyridine-2,6-dicarboxamide
- 2,6-Bis(pyrazine-2-carboxamido)pyridine
Comparison: N,N’-Bis(2-pyrenemethyl)pyridine-2,6-dicarboxamide is unique due to the presence of the pyrene moiety, which imparts strong fluorescence properties. This makes it particularly useful in applications requiring fluorescence detection and imaging. In contrast, similar compounds with pyridyl or pyrazine groups may not exhibit the same level of fluorescence, limiting their use in such applications. Additionally, the pyrene groups can enhance the compound’s ability to interact with biological membranes and other hydrophobic environments, making it more versatile in biological and medical research.
特性
CAS番号 |
628317-56-6 |
|---|---|
分子式 |
C41H27N3O2 |
分子量 |
593.7 g/mol |
IUPAC名 |
2-N,6-N-bis(pyren-1-ylmethyl)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C41H27N3O2/c45-40(42-22-30-16-14-28-12-10-24-4-1-6-26-18-20-32(30)38(28)36(24)26)34-8-3-9-35(44-34)41(46)43-23-31-17-15-29-13-11-25-5-2-7-27-19-21-33(31)39(29)37(25)27/h1-21H,22-23H2,(H,42,45)(H,43,46) |
InChIキー |
MUNQNTGXFAMIIG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CNC(=O)C5=NC(=CC=C5)C(=O)NCC6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


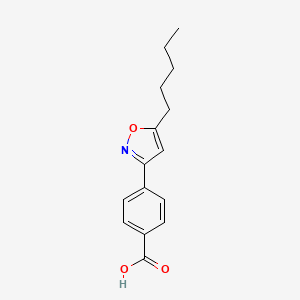
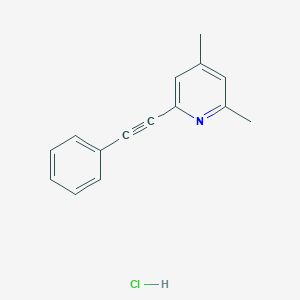
![3-{3-[Ethyl(3-phenylpropyl)amino]propyl}benzene-1,2-diol](/img/structure/B14207432.png)
![1-(3-Methylphenyl)-3-[2-[(3-methylphenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14207438.png)
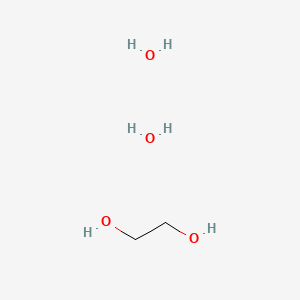
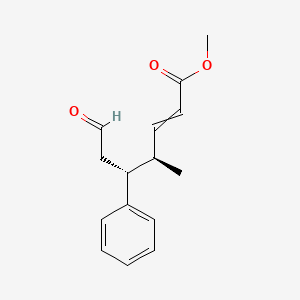
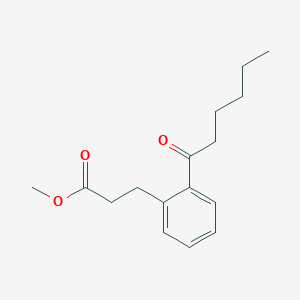
![Benzenemethanamine, N-[1-methyl-1-[(phenylseleno)methyl]-3-butenyl]-](/img/structure/B14207459.png)

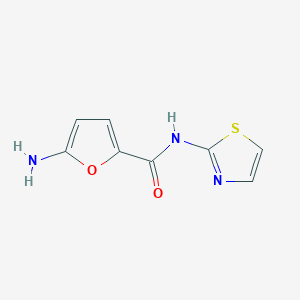
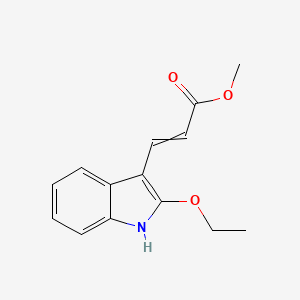
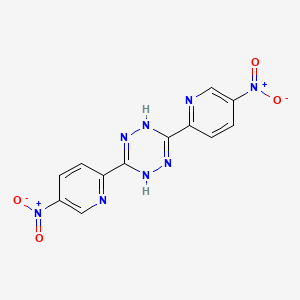
![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-furanyl)-](/img/structure/B14207474.png)
